Methyl 6-nitro-1H-indazole-4-carboxylate (CAS 885518-55-8) is a highly specialized, bifunctional heterocyclic building block widely utilized in pharmaceutical procurement and custom synthesis [1]. Featuring a reducible nitro group at the 6-position and a chemically modifiable methyl ester at the 4-position, this compound serves as a critical precursor for 6-aminoindazole scaffolds [1]. Its primary procurement value lies in its quantifiably higher processability during multi-step syntheses compared to free acid analogs, providing a calibrated balance of solubility, protecting group stability, and regiochemical precision required for developing advanced kinase and integrin inhibitors.
Substituting this specific compound with generic alternatives, such as the free 6-nitro-1H-indazole-4-carboxylic acid or the ethyl ester variant, frequently compromises synthetic workflows and downstream yields . The free acid exhibits poor solubility in standard organic solvents, leading to the formation of intractable zwitterionic species during nitro reduction, which severely complicates scale-up and purification . Conversely, utilizing bulkier esters (e.g., ethyl or tert-butyl) necessitates harsher deprotection conditions that risk degrading sensitive functional groups introduced at the 6-amino position later in the synthesis. Furthermore, positional isomers like the 5-nitro analog completely alter the spatial trajectory of the resulting pharmacophore, rendering them useless for targets requiring the specific 6-substituted geometry.
During the critical conversion to 6-aminoindazole intermediates, utilizing the methyl ester rather than the free carboxylic acid prevents the precipitation of highly polar zwitterionic species . The methyl ester maintains excellent solubility in standard reduction solvents (e.g., methanol, ethyl acetate), facilitating rapid and complete catalytic hydrogenation (Pd/C, H2) with typical yields exceeding 90%, whereas the free acid baseline suffers from incomplete conversion and requires tedious, yield-reducing workups .
| Evidence Dimension | Solubility and Reduction Yield |
| Target Compound Data | Methyl ester: High organic solubility, >90% typical reduction yield |
| Comparator Or Baseline | Free acid (CAS 885519-61-9): Poor solubility, lower yield due to precipitation |
| Quantified Difference | Significant improvement in processability and isolated yield |
| Conditions | Catalytic hydrogenation (Pd/C, H2) in organic solvents |
Ensures scalable, high-yielding conversion to the critical 6-aminoindazole building block without complex, cost-increasing workups.
The methyl ester at the 4-position offers a calibrated thermodynamic balance, allowing for quantitative hydrolysis to the free acid under mild basic conditions (e.g., LiOH in THF/water at room temperature) significantly faster than the corresponding ethyl ester . This rapid, low-temperature cleavage is essential when the 6-position has been functionalized with base-sensitive moieties, such as specific ureas or amides, thereby minimizing off-target degradation and improving final API purity .
| Evidence Dimension | Hydrolysis Conditions |
| Target Compound Data | Methyl ester: Mild hydrolysis (LiOH, RT, 1-2 h) |
| Comparator Or Baseline | Ethyl ester: Requires longer reaction times or elevated temperatures |
| Quantified Difference | Faster cleavage at lower temperatures, preserving molecular integrity |
| Conditions | Standard basic hydrolysis (LiOH or NaOH in aqueous THF/MeOH) |
Allows for orthogonal deprotection strategies in complex multi-step syntheses, protecting sensitive downstream functional groups from degradation.
The specific 6-nitro substitution provides a distinct geometric vector upon reduction to the amine, which is strictly required for precise hydrogen bonding and steric fit in the active sites of specific integrins (e.g., αvβ1, αvβ6)[1]. Patent literature demonstrates that the 6-aminoindazole core derived from this exact precursor is essential for the activity of 1,4,5,6-tetrahydropyrimidin-2-amine derivatives targeting fibrotic diseases, a spatial requirement that cannot be fulfilled by 5-nitro or 7-nitro positional isomers[1].
| Evidence Dimension | Binding Vector Geometry |
| Target Compound Data | 6-nitro/amino: Linear extension aligned for integrin αv pockets |
| Comparator Or Baseline | 5-nitro/amino analogs: Altered spatial trajectory, loss of critical binding interactions |
| Quantified Difference | Critical for maintaining target affinity (strict SAR requirement) |
| Conditions | Integrin αv (αvβ1, αvβ6) binding pocket models |
Procuring the exact 6-nitro isomer is non-negotiable for synthesizing active pharmaceutical ingredients targeting these specific fibrotic pathways.
Methyl 6-nitro-1H-indazole-4-carboxylate is a foundational starting material for synthesizing 1,4,5,6-tetrahydropyrimidin-2-amine derivatives. Following nitro reduction, the resulting 6-amino group is functionalized to interact with integrin αv targets (such as αvβ1 and αvβ6), making this compound indispensable for developing advanced anti-fibrotic drug candidates [1].
Due to its precise regiochemistry, this compound is heavily procured for building kinase inhibitor libraries. The 6-position vector is geometrically aligned for probing ATP-binding sites, while the 4-methyl ester allows for orthogonal late-stage functionalization, providing a versatile scaffold for structure-activity relationship (SAR) optimization [1].
In multi-step syntheses requiring aggressive chemistry at the indazole 6-position, the 4-methyl ester serves as a highly reliable protecting group. Its ability to be hydrolyzed under exceptionally mild conditions ensures that newly formed, sensitive linkages at the 6-position remain intact during the final deprotection steps [1].